molecular formula C9H10ClNO2S2 B3374451 2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid CAS No. 1019352-89-6

2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid

Cat. No.: B3374451
CAS No.: 1019352-89-6
M. Wt: 263.8 g/mol
InChI Key: SZEINAWJDNQZSZ-UHFFFAOYSA-N
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Description

2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid is a chemical compound with a complex structure that includes a thiazole ring, a chloropropenyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the reaction of 2-chloroprop-2-en-1-yl mercaptan with chloroacetic acid in the presence of a base, followed by cyclization to form the thiazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a valuable intermediate in the creation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific biological targets, making it useful in drug discovery.

Medicine

In medicine, this compound has potential applications in the development of new therapeutic agents. Its ability to interact with biological targets can lead to the creation of drugs for various diseases.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid exerts its effects involves its interaction with specific molecular targets. The thiazole ring and chloropropenyl group can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroprop-2-en-1-yl sulfones: : These compounds share the chloropropenyl group but differ in their functional groups and reactivity.

  • Thiazole derivatives: : Other thiazole-containing compounds may have similar biological activities but differ in their substituents and overall structure.

Uniqueness

2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid is unique due to its combination of a thiazole ring, chloropropenyl group, and acetic acid moiety. This combination provides it with distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-[2-(2-chloroprop-2-enylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2S2/c1-5(10)4-14-9-11-6(2)7(15-9)3-8(12)13/h1,3-4H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEINAWJDNQZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)SCC(=C)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
Reactant of Route 2
2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
Reactant of Route 3
2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
Reactant of Route 4
2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
Reactant of Route 5
Reactant of Route 5
2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
Reactant of Route 6
2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid

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